molecular formula C22H22BrNO5 B12117427 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B12117427
M. Wt: 460.3 g/mol
InChI Key: DMSQEBNYAZPIPY-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Furan-2-ylmethylation: Attachment of the furan-2-ylmethyl group to the nitrogen atom.

    Trimethoxybenzylation: Introduction of the 3,4,5-trimethoxybenzyl group to the nitrogen atom.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the trimethoxybenzyl group.

    N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the bromine atom.

    4-bromo-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the furan-2-ylmethyl group.

Uniqueness

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its bromine atom, furan ring, and trimethoxybenzyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22BrNO5

Molecular Weight

460.3 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H22BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-18-5-4-10-29-18)22(25)16-6-8-17(23)9-7-16/h4-12H,13-14H2,1-3H3

InChI Key

DMSQEBNYAZPIPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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